N-[(4-formylphenyl)methyl]propanamide
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Overview
Description
N-[(4-formylphenyl)methyl]propanamide is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-formylphenyl)methyl]propanamide typically involves the reaction of 4-formylbenzyl chloride with propanamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-formylphenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4-(carboxyphenyl)methylpropanamide
Reduction: 4-(hydroxymethylphenyl)methylpropanamide
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
N-[(4-formylphenyl)methyl]propanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-formylphenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-formylphenyl)-2-methylpropanamide
- N-(4-formylphenyl)acetamide
- N-(4-formylphenyl)butanamide
Uniqueness
N-[(4-formylphenyl)methyl]propanamide is unique due to its specific combination of a formyl group and a propanamide moiety, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic properties, making it suitable for various applications .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[(4-formylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H13NO2/c1-2-11(14)12-7-9-3-5-10(8-13)6-4-9/h3-6,8H,2,7H2,1H3,(H,12,14) |
InChI Key |
CYMHKKQCJULHSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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